Phosphatase Profiling: PTP1B Inhibition Shows >6-Fold Weaker Activity vs. 4-Chlorophenyl Analog
In a curated screening dataset from ChEMBL/BindingDB, 3-(4-nitrophenyl)-2-phenylpyrimidin-4(3H)-one (CHEMBL1946389) exhibited no measurable inhibition of human PTP1B at concentrations up to 10,000 nM (IC50 > 10,000 nM) [1]. In contrast, the direct 4-chlorophenyl analog (CHEMBL3310464) gave an IC50 of 1,600–1,880 nM in comparable recombinant human PTP1B assays using p-nitrophenyl phosphate substrate [2]. The >6-fold difference in apparent potency between the nitro- and chloro-substituted congeners, despite identical core scaffold and assay conditions, demonstrates that the 4-nitrophenyl group is not merely a bioisostere of 4-chlorophenyl in this system; it produces a functionally distinct, loss-of-activity profile for PTP1B. This property may be advantageous in applications requiring phosphatase-inert scaffold compounds.
| Evidence Dimension | Human PTP1B inhibition potency |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | 3-(4-Chlorophenyl)-2-phenylpyrimidin-4(3H)-one (CHEMBL3310464): IC50 = 1,600–1,880 nM |
| Quantified Difference | >6.25-fold weaker inhibition (lower potency) for the 4-nitrophenyl derivative |
| Conditions | Recombinant human PTP1B; p-nitrophenyl phosphate substrate; 30 min incubation; spectrophotometric detection |
Why This Matters
For researchers seeking a phosphatase-inert scaffold or a negative-control compound in phosphatase inhibitor screening, the 4-nitrophenyl derivative offers a functionally validated inactive baseline that the 4-chlorophenyl analog cannot provide.
- [1] BindingDB. BDBM50363868 (CHEMBL1946389): PTP1B IC50 > 1.00E+7 nM for 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one. BindingDB Entry, Shanxi University / ChEMBL curation. View Source
- [2] BindingDB. BDBM50046818 (CHEMBL3310464): PTP1B IC50 = 1.60E+3 nM; BDBM50543514 (CHEMBL4642505): PTP1B IC50 = 1.88E+3 nM for 3-(4-Chlorophenyl)-2-phenylpyrimidin-4(3H)-one. BindingDB Entries. View Source
